2,4-dimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide
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Overview
Description
2,4-DIMETHOXY-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BENZAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzamide core substituted with methoxy groups and a pyrimidinylsulfonyl moiety. Its chemical properties make it a valuable candidate for various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIMETHOXY-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of 2,4-dimethoxybenzoic acid with pyrimidin-2-ylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting intermediate is then treated with a sulfonyl chloride derivative to introduce the sulfonamide group, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of high-throughput screening and optimization of reaction conditions is crucial to ensure the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2,4-DIMETHOXY-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration; halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2,4-DIMETHOXY-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Explored for its antimicrobial properties and potential use in developing new antibiotics.
Industry: Utilized in the development of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,4-DIMETHOXY-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BENZAMIDE involves its interaction with specific molecular targets. In the context of its antimicrobial activity, it acts as a quorum sensing inhibitor by binding to key proteins involved in bacterial communication pathways. This binding disrupts the signaling process, thereby inhibiting biofilm formation and reducing bacterial resistance .
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide
- 4,6-dimethoxy-2-(phenoxycarbonyl)aminopyrimidine
- N-(4-{[(2,5-dimethoxy-benzylidene)-amino]-phenyl)acetamide
Uniqueness
2,4-DIMETHOXY-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BENZAMIDE stands out due to its dual functionality, combining the properties of a benzamide and a pyrimidinylsulfonyl group. This unique structure enhances its potential as a versatile compound in various applications, particularly in disrupting bacterial quorum sensing .
Properties
Molecular Formula |
C19H18N4O5S |
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Molecular Weight |
414.4 g/mol |
IUPAC Name |
2,4-dimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide |
InChI |
InChI=1S/C19H18N4O5S/c1-27-14-6-9-16(17(12-14)28-2)18(24)22-13-4-7-15(8-5-13)29(25,26)23-19-20-10-3-11-21-19/h3-12H,1-2H3,(H,22,24)(H,20,21,23) |
InChI Key |
GIDLHYGTNQQTSG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3)OC |
Origin of Product |
United States |
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